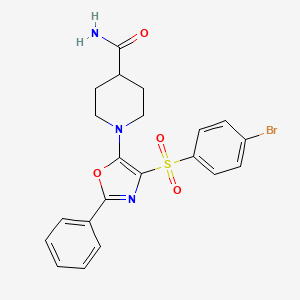

1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

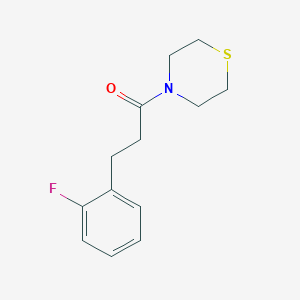

The compound “1-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a sulfonyl group, a phenyloxazol group, and a piperidine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. The presence of the bromophenyl and sulfonyl groups could potentially influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and sulfonyl groups. These groups are often involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could make the compound relatively heavy and potentially more reactive .Aplicaciones Científicas De Investigación

Discovery and Optimization of Inhibitors

Research led by Thalji et al. (2013) focused on the discovery of inhibitors of soluble epoxide hydrolase, identifying 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors through high-throughput screening. This study highlighted the essential role of the triazine heterocycle for potency and P450 selectivity, with phenyl group substitution playing a crucial role in reducing clearance and improving oral exposure. This optimization work led to identifying a compound that demonstrated robust effects on a serum biomarker, indicating in vivo target engagement and suitability for studying various disease models Thalji et al., 2013.

Antioxidant Capacity and Anticholinesterase Activity

A study by Karaman et al. (2016) synthesized sulfonyl hydrazone derivatives containing piperidine and evaluated their antioxidant capacity and anticholinesterase activity. The study found significant lipid peroxidation inhibitory activity and better DPPH scavenging activity than standard BHT in some derivatives. Additionally, certain compounds showed high activity in AChE and BChE assays, suggesting potential therapeutic applications Karaman et al., 2016.

Potential as New Drug Candidates for Type II Diabetes

Research conducted by ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, showing potent α-glucosidase inhibitory activity, surpassing the standard drug acarbose. This study suggests the potential of these compounds as new drug candidates for treating type II diabetes ur-Rehman et al., 2018.

Synthesis and Evaluation as Anticancer Agents

A study by Rehman et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids aimed to evaluate them as anticancer agents. The research demonstrated promising anticancer potential, with some compounds showing strong activity relative to doxorubicin. These findings indicate the potential application of these compounds in cancer therapy Rehman et al., 2018.

Antibacterial and Surface Activity

El-Sayed (2006) synthesized 1,2,4-triazole derivatives showing moderate to significant antibacterial activity and potential as surface-active agents. This research indicates the versatility of these compounds in both therapeutic and industrial applications El-Sayed, 2006.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O4S/c22-16-6-8-17(9-7-16)30(27,28)20-21(25-12-10-14(11-13-25)18(23)26)29-19(24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUPPFUQHRLYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2882690.png)

![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)

![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)

![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2882701.png)

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)